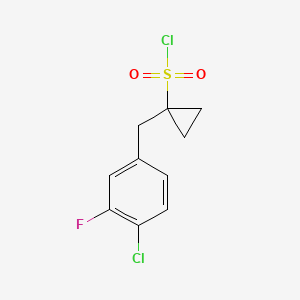
1-(4-Chloro-3-fluorobenzyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity. It contains a cyclopropane ring, a sulfonyl chloride group, and a substituted phenyl ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzyl chloride and cyclopropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chloro-3-fluorobenzyl chloride is reacted with cyclopropane-1-sulfonyl chloride in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar nucleophilic substitution reactions.
Benzenesulfonyl chloride: Another aromatic sulfonyl chloride with different reactivity due to the absence of the cyclopropane ring.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing trifluoromethyl group, leading to higher reactivity.
The uniqueness of 1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and a substituted phenyl ring, providing distinct steric and electronic properties that influence its reactivity and applications.
Propriétés
Formule moléculaire |
C10H9Cl2FO2S |
|---|---|
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
1-[(4-chloro-3-fluorophenyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2FO2S/c11-8-2-1-7(5-9(8)13)6-10(3-4-10)16(12,14)15/h1-2,5H,3-4,6H2 |
Clé InChI |
FVBVTOMEPQFMHS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC(=C(C=C2)Cl)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


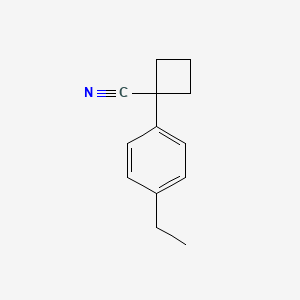
![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)
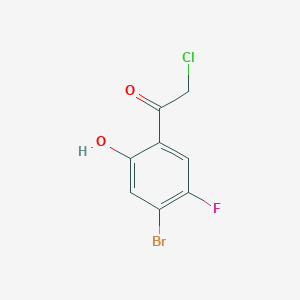

![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
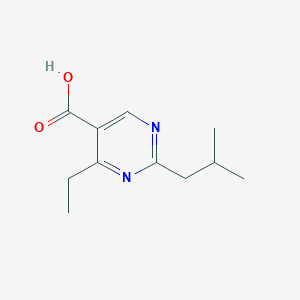
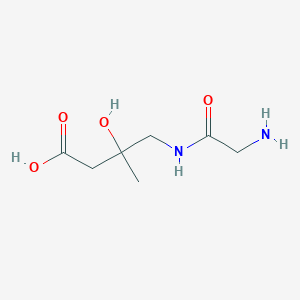

![methyl 2-[(1R,2S,4R)-2-amino-4-(tert-butoxy)cyclobutyl]acetate](/img/structure/B13518047.png)
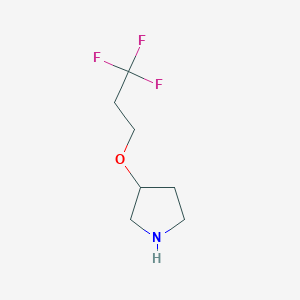

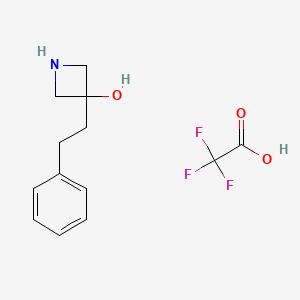
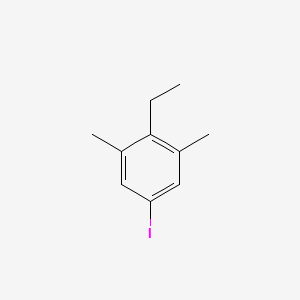
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13518085.png)
